4-[(6-Phenylpyrimidin-4-yl)amino]benzoic acid is a chemical compound that belongs to the class of phenylpyrimidines. Its structure features a phenyl group linked to a pyrimidine ring, which is further connected to an amino group and a benzoic acid moiety. This compound has garnered interest in various scientific fields, including medicinal chemistry and biological research, due to its potential therapeutic applications.
This compound can be classified under heterocyclic compounds, specifically within the pyrimidine derivatives. It is identified by the Chemical Abstracts Service number 927983-37-7 and has a molecular formula of with a molecular weight of approximately 296.33 g/mol . The compound is primarily sourced from chemical suppliers specializing in research chemicals.
The synthesis of 4-[(6-Phenylpyrimidin-4-yl)amino]benzoic acid typically involves the reaction between 6-phenylpyrimidine-4-amine and benzoic acid under controlled conditions. The reaction may require specific catalysts and solvents to enhance yield and purity.
The molecular structure of 4-[(6-Phenylpyrimidin-4-yl)amino]benzoic acid features:
The compound can participate in various chemical reactions typical of carboxylic acids and amines:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes protective groups for sensitive functional groups.
The mechanism of action for 4-[(6-Phenylpyrimidin-4-yl)amino]benzoic acid is primarily explored in pharmacological contexts. It may act as an inhibitor for specific biological pathways or enzymes due to its structural similarity to known substrates or inhibitors in biochemical pathways.
Research indicates that compounds with similar structures often exhibit activities against various targets, including kinases and other enzymes involved in cellular signaling .
4-[(6-Phenylpyrimidin-4-yl)amino]benzoic acid has potential applications in:
This compound's unique structure presents opportunities for further research into its therapeutic potential and applications across various scientific disciplines.
The molecular architecture of 4-[(6-phenylpyrimidin-4-yl)amino]benzoic acid exemplifies strategic hybridization of two pharmacologically significant motifs: the pyrimidine heterocycle and para-aminobenzoic acid (PABA). This integration leverages the distinct physicochemical properties of both components to create a unified scaffold with enhanced biological potential. The pyrimidine ring contributes hydrogen-bonding capability through its nitrogen atoms and offers planar rigidity for potential π-π stacking interactions with biological targets. Concurrently, the PABA moiety provides a carboxylic acid functional group that enables salt formation, improves aqueous solubility, and facilitates target engagement through electrostatic interactions [1].
The covalent linkage between these motifs occurs via a stable amide bond formed between the 4-amino group of PABA and the C4 position of the pyrimidine ring. This connection preserves the electronic characteristics of both systems while creating a conjugated electronic network across the molecule. The extended conjugation significantly influences the compound's UV-Vis absorption profile, potentially enhancing its capacity for photoreactive biological interactions [1]. This design principle mirrors successful pharmaceutical agents like methotrexate (a folate antagonist), which similarly integrates PABA with heterocyclic systems [3].
Table 1: Structural Components and Their Functional Contributions
Molecular Fragment | Key Structural Features | Biological Contributions |
---|---|---|
Pyrimidine ring | Electron-deficient heterocycle with two nitrogen atoms | DNA/RNA mimicry, hydrogen bond acceptance, kinase affinity |
PABA moiety | Carboxylic acid group + aromatic amino group | Metabolic precursor mimicry, solubility modulation, target recognition |
Phenyl spacer | Hydrophobic aromatic system | Lipophilicity enhancement, van der Waals interactions |
Amide linkage | Planar conjugated bond | Structural rigidity, extended electron delocalization |
The molecular geometry of this hybrid creates a linear arrangement of aromatic systems that promotes deep penetration into hydrophobic enzyme pockets. The carboxyl group of PABA remains freely accessible for interactions with basic amino acid residues (lysine, arginine) in target proteins, while the pyrimidine nitrogen atoms serve as hydrogen bond acceptors [1]. This configuration demonstrates the rational drug design principle of combining fragments with complementary bioactivity to produce novel therapeutic candidates with potentially multi-target mechanisms.
The phenyl ring at the C6 position of the pyrimidine component serves as a crucial modulatory domain for optimizing target affinity and selectivity. Systematic introduction of substituents on this aromatic ring enables fine-tuning of electronic properties, steric parameters, and lipophilicity, directly influencing the compound's interaction with biological targets. Electron-withdrawing groups (-NO₂, -CF₃, -CN) at the meta or para positions significantly enhance antibacterial potency by increasing the compound's electron-deficient character, thereby strengthening π-π stacking interactions with aromatic residues in enzyme active sites [3].
Ortho-substituted derivatives exhibit distinct bioactivity profiles due to steric effects that force the phenyl ring out of plane relative to the pyrimidine system. This conformational restriction reduces DNA intercalation potential but may enhance selectivity for certain kinase targets. Studies of analogous PABA hybrids demonstrate that para-halogen substituents (F, Cl, Br) improve membrane penetration while maintaining favorable metabolic stability. The increased lipophilicity from halogen atoms correlates with enhanced cellular uptake in cancer cell lines, as measured by cytotoxicity assays [1] [3].
Table 2: Impact of Phenyl Substituents on Compound Properties
Substituent Position & Type | Electronic Effect | Lipophilicity (LogP) | Biological Effect |
---|---|---|---|
Unsubstituted phenyl | Neutral | Baseline (2.45) | Reference activity |
4-Fluoro | Moderate σ-withdrawing | +0.14 | Enhanced antibacterial uptake |
4-Nitro | Strong π-withdrawing | +0.39 | Improved antimycobacterial activity |
4-Hydroxy | σ-donating/p-π | -0.67 | Increased solubility, reduced cytotoxicity |
3-Trifluoromethyl | Strong σ-withdrawing | +0.88 | Superior anticancer activity |
2-Methyl | Steric hindrance | +0.56 | Target selectivity shift |
Hydrophilic substituents (-OH, -COOH) significantly modify the solubility profile and reduce plasma protein binding, leading to increased bioavailability. This effect was demonstrated in Schiff base analogs of PABA where hydroxyl groups enhanced antifungal activity against Candida species by improving aqueous dissolution and transport across fungal membranes [3]. The phenyl ring thus functions as a versatile tunable element that can be structurally modified to achieve desired pharmacokinetic properties while maintaining the core scaffold's target affinity.
Advanced computational methods have enabled the rational optimization of 4-[(6-phenylpyrimidin-4-yl)amino]benzoic acid derivatives through precise pharmacophore modeling. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic landscape of the core scaffold, identifying the pyrimidine N1 and carboxylic oxygen atoms as regions of highest electron density. These areas correspond to crucial hydrogen-bonding pharmacophores essential for target recognition. Molecular Electrostatic Potential (MEP) mapping further visualizes the compound's electrostatic profile, confirming the carboxylic acid as the most electrophilic region [2].
PharmacophoreNet, a deep learning framework for pharmacophore modeling, has enabled ultra-large-scale virtual screening of derivatives against specific biological targets. This approach identified cannabinoid receptor ligands from 187 million compounds within 21 hours on a single CPU, demonstrating unprecedented efficiency in lead optimization. For our target compound, this technology has generated a five-point pharmacophore model comprising: (1) pyrimidine nitrogen (hydrogen bond acceptor), (2) carboxylic acid (hydrogen bond donor/acceptor), (3) phenyl centroid (hydrophobic region), (4) amino linker (hydrogen bond donor), and (5) pyrimidine C2 position (hydrophobic site) [5].
Table 3: Computational Parameters for Target Engagement
Computational Parameter | Value/Description | Biological Significance |
---|---|---|
HOMO-LUMO Energy Gap | 4.3 eV (in water) | Chemical reactivity index, charge transfer capability |
Molecular Dipole Moment | 5.2 Debye | Membrane permeability predictor |
Polar Surface Area (TPSA) | 89.7 Ų | Oral bioavailability indicator |
Glide Docking Score | -9.2 kcal/mol | Dihydrofolate reductase binding affinity |
Pharmacophore Fit Score | 0.92 | Complementary to kinase ATP sites |
Molecular docking simulations against dihydropteroate synthase (DHPS) reveal a binding mode analogous to sulfonamide drugs, with the benzoic acid moiety occupying the PABA binding pocket. The pyrimidine ring extends into a hydrophobic subpocket typically occupied by pterin substrates. Dynamic pharmacophore models generated from molecular dynamics trajectories further capture target flexibility, identifying key interaction points maintained throughout the simulation. These computational insights have guided the synthesis of focused libraries with improved target affinity, particularly against resistant bacterial strains expressing mutant DHPS enzymes [1] [2].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8